3-Chloro-4-methylaniline hydrochloride
Overview
Description
3-Chloro-4-methylaniline hydrochloride, also known as CPTH or Starlicide, is a brown solid with a mild odor . It is a monochloroaniline that is p-toluidine in which one of the hydrogens that is meta to the amino group is replaced by a chlorine . It has a role as an avicide .
Synthesis Analysis
The synthesis of 3-Chloro-4-methylaniline hydrochloride involves a general procedure where the nitro compound, HFIP, and Fe powder are mixed in a tube. Then, a 2 N HCl aqueous solution is added to the reaction mixture. After stirring at room temperature for 30 minutes, the reaction mixture is neutralized .Molecular Structure Analysis
The molecular formula of 3-Chloro-4-methylaniline hydrochloride is C7H9Cl2N . The InChI code is 1S/C7H8ClN.ClH/c1-5-2-3-6(9)4-7(5)8;/h2-4H,9H2,1H3;1H . The molecular weight is 178.06 g/mol .Chemical Reactions Analysis
3-Chloro-4-methylaniline hydrochloride undergoes diazotization reaction with fluoroboric acid to afford 4-chloro-3-tolylphosphonic acid and bis (4-chloro-3-tolyl)phosphinic acid .Physical And Chemical Properties Analysis
The physical properties of 3-Chloro-4-methylaniline hydrochloride include a refractive index of n20/D 1.584, a boiling point of 237-238 °C, a melting point of 24-25 °C, and a density of 1.167 g/mL at 25 °C .Scientific Research Applications
Biochemical Interactions : 3-Chloro-4-methylaniline has been studied for its interaction with macromolecules like protein, DNA, and RNA in rat liver, indicating potential carcinogenic activity (Hill, Shih, & Struck, 1979).
Spectral Analysis : Fourier Transform Infrared (FTIR) and FT-Raman spectral analysis have been conducted on 3-Chloro-4-methylaniline to understand its vibrational modes and molecular interactions (Arjunan & Mohan, 2008).
Carcinogenic Evaluation : Studies have evaluated the carcinogenic potential of compounds structurally related to 3-Chloro-4-methylaniline, such as 4,4'-methylene-bis(2-chloroaniline) and 4,4'-methylene-bis(2-methylaniline) in rats (Stula, Sherman, Zapp, & Clayton, 1975).
Antioxidant Activities : Novel compounds synthesized with 3-Chloro-4-methylaniline derivatives have been evaluated for their antioxidant activities, indicating potential applications in managing oxidative stress conditions (Topçu, Ozen, Bal, & Taş, 2021).
Environmental Impact and Agricultural Applications : The absorption, distribution, and excretion of 3-Chloro-4-methylaniline hydrochloride in birds have been studied, especially in relation to its use as an agricultural chemical (Goldade, Tessari, & Johnston, 2004).
Industrial Wastewater Treatment : An extractive membrane bioreactor technology was developed for the degradation of industrial wastewater containing 3-chloro-4-methylaniline, showcasing its application in environmental management (Splendiani, Moreira de Sa, Jorge, Nicolella, Livingston, Hughes, & Cook, 2000).
Health Risk Assessment : The presence of 3-Chloro-4-methylaniline and related compounds in human urine was investigated to assess the risk of exposure to non-persistent pesticides in a population in central Italy (Turci, Barisano, Balducci, Colosio, & Minoia, 2006).
Toxicology Studies : Toxicologic studies on 3-chloro-p-toluidine (also known as 3-chloro-4-methylaniline) have been conducted to understand its effects on methemoglobinemia and energy metabolism in laboratory rodents (Felsenstein, Smith, & Gosselin, 1974).
Safety And Hazards
Future Directions
While specific future directions for 3-Chloro-4-methylaniline hydrochloride are not mentioned in the search results, it is currently registered by the U.S. Environmental Protection Agency (USEPA) for lethal bird control . It may currently be used to manage blackbirds, rock doves, crows, ravens, magpies, gulls, and starlings for purposes of protecting human health and safety, agricultural crops, and threatened or endangered species .
properties
IUPAC Name |
3-chloro-4-methylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-5-2-3-6(9)4-7(5)8;/h2-4H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQUZCNSUOJWQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
95-74-9 (Parent) | |
Record name | 3-Chloro-4-methylaniline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007745893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5032313 | |
Record name | 3-Chloro-4-methylbenzenamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5032313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Technical product is grey solid with a mothball-like odor; End-use product is solid bait; [Reference #1] White powder; [Alfa Aesar MSDS] | |
Record name | 3-Chloro-p-toluidine hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9473 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000105 [mmHg] | |
Record name | 3-Chloro-p-toluidine hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9473 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Chloro-4-methylaniline hydrochloride | |
CAS RN |
7745-89-3 | |
Record name | 3-Chloro-p-toluidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7745-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-methylaniline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007745893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-4-methylbenzenamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5032313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-CHLORO-4-METHYLANILINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QQ8474D5S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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